tert-Butyl benzofuran-2-ylcarbamate
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Overview
Description
tert-Butyl benzofuran-2-ylcarbamate: is a chemical compound with the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzofuran ring and a tert-butyl carbamate group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl benzofuran-2-ylcarbamate typically involves the reaction of benzofuran-2-ylamine with tert-butyl chloroformate under mild conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl benzofuran-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzofuran ring.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
tert-Butyl benzofuran-2-ylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl benzofuran-2-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form stable complexes with enzymes and proteins, affecting their activity. The benzofuran ring can interact with various biological pathways, leading to diverse biological effects .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protecting group properties.
tert-Butyl N-(1-benzofuran-2-yl)carbamate: A closely related compound with similar structural features.
Uniqueness: tert-Butyl benzofuran-2-ylcarbamate stands out due to the presence of both the benzofuran ring and the tert-butyl carbamate group, which confer unique chemical and biological properties. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research .
Properties
IUPAC Name |
tert-butyl N-(1-benzofuran-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-13(2,3)17-12(15)14-11-8-9-6-4-5-7-10(9)16-11/h4-8H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWKOAIDKNPCSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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